molecular formula C17H15ClN2O2S B2373238 1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea CAS No. 2034489-57-9

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Cat. No.: B2373238
CAS No.: 2034489-57-9
M. Wt: 346.83
InChI Key: KIPCGIHVIGKWOS-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a synthetic urea derivative designed for research applications. This compound features a heterocyclic architecture incorporating both furan and thiophene rings, a structural motif present in molecules with documented biological potential . Urea-based compounds with similar heterocyclic systems have been investigated in scientific research for their diverse pharmacological properties, which may include antimicrobial and antiviral activities . Specifically, indole derivatives (a related class of heterocycles) have shown a broad spectrum of biological activities, such as antibacterial and antiviral effects, suggesting the research value of exploring complex heterocyclic systems . The mechanism of action for such compounds is often linked to targeted interference with crucial cellular or viral processes . This makes it a valuable chemical tool for researchers in medicinal chemistry and drug discovery, particularly for probing structure-activity relationships and developing novel therapeutic agents against resistant strains . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-15(22-14)16-2-1-9-23-16/h1-9H,10-11H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPCGIHVIGKWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-chlorobenzylamine and 5-(thiophen-2-yl)furan-2-carbaldehyde. These intermediates are then subjected to a condensation reaction with isocyanates under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Urea Core: All compounds share the urea moiety, which enhances hydrogen-bonding capacity. However, substituents on the urea nitrogen vary significantly: The target compound uses a 4-chlorobenzyl group, which may enhance lipophilicity compared to adamantyl () or benzoyl () substituents .
  • Thiadiazole () and oxazole () analogues may confer higher metabolic stability due to reduced enzymatic recognition .

Physicochemical Properties

  • Melting Points : While data for the target compound are unavailable, analogues in show melting points ranging from 155°C to 244°C, correlating with crystallinity and hydrogen-bonding capacity .
  • Solubility : Adamantyl-substituted urea () likely has lower aqueous solubility than the target’s chlorobenzyl derivative due to increased hydrophobicity .

Spectroscopic Trends

  • ¹H NMR : Thiophene and furan protons typically resonate at δ 6.0–7.5 ppm (), while adamantyl protons appear as singlets near δ 1.0–2.5 ppm .

Research Implications

  • Drug Design: The 4-chlorobenzyl group in the target compound may improve blood-brain barrier penetration compared to polar substituents (e.g., dimethylamino in ) .
  • Material Science : Conjugated thiophene-furan systems could be explored for optoelectronic applications, leveraging their π-electron density .

Biological Activity

1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a synthetic compound with potential biological activities, particularly in the realms of antimicrobial and anticancer research. Its unique structure combines a chlorobenzyl group with thiophene and furan moieties, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of intermediates like 4-chlorobenzylamine and 5-(thiophen-2-yl)furan-2-carbaldehyde, followed by condensation with isocyanates to yield the final product. Optimization of reaction conditions is crucial for enhancing yield and purity, often involving recrystallization or chromatography for purification.

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity can lead to modulation of enzymatic activity or receptor signaling pathways, which may explain its observed pharmacological effects.

Antimicrobial Activity

Research has shown that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have been screened against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. In studies, certain derivatives demonstrated higher inhibition rates against these pathogens compared to standard antibiotics .

CompoundBacterial StrainInhibition Zone (mm)
BFMUPseudomonas aeruginosa20
BFMTStaphylococcus aureus25

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further investigation is necessary to elucidate the specific pathways involved .

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10

Case Studies

  • Antimicrobial Screening : A study conducted on a series of urea derivatives including this compound showed that modifications in the thiophene and furan components could enhance antibacterial activity significantly against Salmonella typhi and Streptococcus bovis.
  • Anticancer Evaluation : Another case study focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it effectively inhibited cell growth through mechanisms involving apoptosis, with IC50 values comparable to established chemotherapeutic agents .

Q & A

(Basic) What are the common synthetic routes for 1-(4-Chlorobenzyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a 4-chlorobenzylamine derivative with a pre-functionalized furan-thiophene methyl isocyanate intermediate. Key steps include:

  • Step 1: Preparation of the thiophene-furan methylamine via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
  • Step 2: Conversion to the isocyanate using triphosgene or diphosgene in anhydrous dichloromethane under nitrogen .
  • Step 3: Reaction with 4-chlorobenzylamine in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
    Optimization strategies:
  • Use catalysts like DMAP to accelerate urea bond formation.
  • Monitor purity via TLC or HPLC at each step; recrystallization or column chromatography improves final yield (≥95% purity) .

(Basic) Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

  • NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC to distinguish overlapping signals from the chlorobenzyl, furan, and thiophene moieties .
  • HPLC-MS: Confirm molecular weight (expected [M+H]+ ~403.5 Da) and detect impurities; use reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis: Validate %C, %H, %N against theoretical values (±0.3% acceptable deviation) .
    Resolving contradictions:
  • Re-run spectra under standardized conditions (e.g., deuterated DMSO for NMR).
  • Cross-validate with IR spectroscopy (urea C=O stretch ~1640–1680 cm⁻¹) .

(Basic) What in vitro assays are suitable for preliminary evaluation of its biological activity?

Answer:

  • Antimicrobial: Broth microdilution (MIC determination) against S. aureus and E. coli; include positive controls like ciprofloxacin .
  • Anticancer: MTT assay on HeLa or MCF-7 cells (IC₅₀ calculation); use cisplatin as a reference .
  • Enzyme Inhibition: Screen against COX-2 or kinases (e.g., EGFR) via fluorescence-based assays; validate with Western blotting .
    Note: Run dose-response curves in triplicate and account for solvent cytotoxicity (e.g., DMSO ≤0.1%) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Core modifications:
    • Replace thiophene with pyridine (electron-withdrawing effect) to enhance metabolic stability .
    • Introduce fluorine at the chlorobenzyl para-position to improve lipophilicity (logP optimization) .
  • Methodology:
    • Synthesize analogs via parallel combinatorial chemistry.
    • Test in silico (molecular docking with AutoDock Vina) against target proteins (e.g., COX-2 PDB: 3LN1).
    • Validate with SPR (surface plasmon resonance) for binding affinity .

(Advanced) What strategies mitigate poor aqueous solubility during formulation for in vivo studies?

Answer:

  • Salt formation: React with HCl or sodium acetate to increase polarity .
  • Nanoparticle encapsulation: Use PLGA polymers (75:25 lactide:glycolide ratio) via solvent evaporation; characterize particle size (DLS: 100–200 nm) .
  • Co-solvent systems: Prepare 10% DMSO + 10% Cremophor EL in saline for IP/IV administration .
    Validate stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

(Advanced) How can researchers resolve contradictions in reported biological activity across studies?

Answer:

  • Variable analysis: Compare assay conditions (e.g., cell line passage number, serum concentration in media) .
  • Purity verification: Re-test the compound via HPLC-ELSD; impurities <1% required for reliable IC₅₀ data .
  • Orthogonal assays: Confirm apoptosis (Annexin V/PI flow cytometry) if MTT results are inconclusive .

(Basic) What computational tools predict this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Use SwissADME for bioavailability radar (optimal ≤2 violations) .
  • CYP450 metabolism: Simulate with Schrödinger’s MetaSite; identify vulnerable sites (e.g., thiophene oxidation) .
  • LogP calculation: Employ ChemDraw’s Bio-Loom to estimate ~3.2, suggesting moderate blood-brain barrier penetration .

(Advanced) How to design a stability study for long-term storage of this compound?

Answer:

  • Conditions: Store at -20°C (desiccated) vs. 25°C/60% RH; sample aliquots monthly for 12 months .
  • Analytical endpoints:
    • HPLC purity (>95% acceptable).
    • FTIR for functional group integrity (urea C=O retention).
  • Degradation pathways: Hydrolysis of the urea bond under acidic conditions (pH <3); stabilize with lyophilization .

(Basic) What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles .
  • Waste disposal: Neutralize with 10% NaOH before incineration .
  • Acute toxicity: Refer to SDS; preliminary LD₅₀ in rats (oral) estimated >500 mg/kg .

(Advanced) How can metabolic stability be assessed in preclinical development?

Answer:

  • In vitro assays:
    • Liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
    • CYP inhibition screening (e.g., CYP3A4 luminescent assays) .
  • In vivo: Administer 10 mg/kg IV/PO in Sprague-Dawley rats; calculate clearance and half-life .

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